ethyl 2-(2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

Description

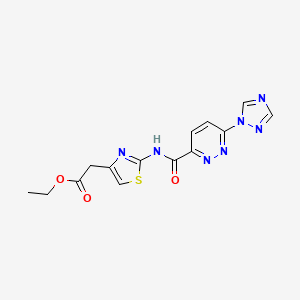

Ethyl 2-(2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to a pyridazine-triazole moiety via a carboxamide bridge, with an ethyl ester functional group. This structure combines multiple pharmacophoric elements: the thiazole ring is associated with antimicrobial and anticancer activities, while the pyridazine and 1,2,4-triazole groups are known for their role in kinase inhibition and metabolic stability .

Properties

IUPAC Name |

ethyl 2-[2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O3S/c1-2-24-12(22)5-9-6-25-14(17-9)18-13(23)10-3-4-11(20-19-10)21-8-15-7-16-21/h3-4,6-8H,2,5H2,1H3,(H,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDMHQYPJUWMBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, ethyl 2-(2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate, is a derivative of 1,2,4-triazole. The primary targets of such compounds are often enzymes involved in critical cellular processes. For instance, some 1,2,4-triazole derivatives have been found to target the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens.

Mode of Action

The compound interacts with its target through the formation of hydrogen bonds. This interaction can inhibit the function of the target enzyme, leading to changes in the cellular processes that the enzyme controls.

Biochemical Pathways

The inhibition of the target enzyme can affect various biochemical pathways. For instance, if the target is the aromatase enzyme, the compound’s action could disrupt the biosynthesis of estrogens, leading to downstream effects on hormone-dependent processes.

Result of Action

The result of the compound’s action depends on its specific targets and mode of action. For instance, if the compound inhibits the aromatase enzyme, it could potentially be used as an anticancer agent, as it may prevent the growth of estrogen-dependent cancer cells.

Biological Activity

Ethyl 2-(2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article explores its synthesis, biological activity, and relevant case studies.

Compound Overview

- IUPAC Name : this compound

- CAS Number : 1448033-26-8

- Molecular Formula : C14H13N7O3S

- Molecular Weight : 359.37 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of various nitrogen-based heterocycles, including triazoles and thiazoles. The method often employs microwave-assisted techniques for improved efficiency and yield. Detailed protocols can be found in literature focusing on nitrogen-based heterocycles .

Antibacterial Activity

This compound exhibits notable antibacterial properties. In vitro studies have demonstrated its efficacy against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Selected Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound has a stronger inhibitory effect on Staphylococcus aureus compared to other strains, making it a candidate for further development in antibacterial therapies.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. Research indicates that derivatives with a triazole moiety often exhibit enhanced antifungal properties due to their ability to inhibit ergosterol biosynthesis.

Table 2: Antifungal Activity Against Selected Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus fumigatus | 16 µg/mL |

Structure-Activity Relationship (SAR)

The presence of the triazole and thiazole rings in the structure of this compound is crucial for its biological activity. Studies suggest that modifications to these rings can significantly alter the compound's efficacy against different pathogens .

Case Studies

Several studies have highlighted the potential of similar compounds in clinical settings:

- Babu et al. (2019) reported on the synthesis of thiazole derivatives and their antibacterial activities against resistant strains of bacteria. Their findings support the notion that compounds with similar structures to this compound could be effective against drug-resistant bacteria .

- A review by Barbuceanu et al. (2020) summarized various triazole-containing compounds and their pharmacological profiles, emphasizing their broad-spectrum antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound shares structural homology with other pyridazine- and thiazole-containing derivatives. Below is a comparative analysis based on available literature and inferred properties:

Table 1: Structural and Hypothesized Property Comparison

*LogP values are estimated using fragment-based methods due to lack of experimental data.

Mechanistic and Functional Insights

- Piperidine-Linked Analog () : The piperidine spacer introduces conformational flexibility and basicity, which may enhance blood-brain barrier penetration compared to the rigid carboxamide bridge in the target compound. However, steric bulk could reduce binding affinity to flat enzyme active sites .

- Methyl Ester Analog : Replacing ethyl with methyl shortens the alkyl chain, lowering LogP and improving aqueous solubility. This modification may reduce in vivo half-life due to faster esterase-mediated hydrolysis.

- Triazole vs. Imidazole : The 1,2,4-triazole in the target compound offers stronger hydrogen-bonding capacity and metabolic stability compared to imidazole, which is prone to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.